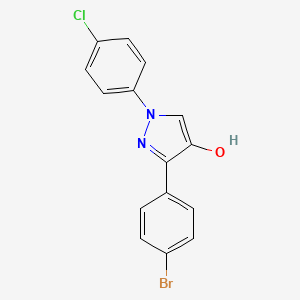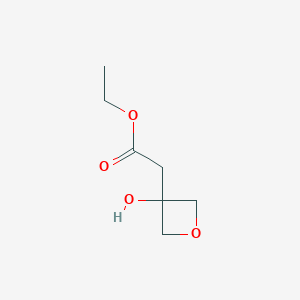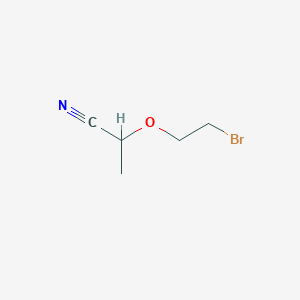
2-(2-Bromoethoxy)propanenitrile
Vue d'ensemble
Description
2-(2-Bromoethoxy)propanenitrile is a chemical compound with the CAS Number: 854679-28-0 and Molecular Weight: 178.03 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-C≡N) attached to a propyl chain, which is further connected to a bromoethoxy group (-OCH2CH2Br) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 178.03 .Applications De Recherche Scientifique
Heterocyclic Synthesis
2-Amino-2-alkyl(aryl)propanenitriles, closely related to 2-(2-Bromoethoxy)propanenitrile, are used as precursors for synthesizing heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications in various chemical and biological fields due to their unique properties and derived heterocycles (Drabina & Sedlák, 2012).
Electrolyte Safety in Lithium-Ion Batteries
A study introduced new mixtures, including 3-(2-methoxyethoxy)propanenitrile (structurally similar to this compound), as safe electrolytes for lithium-ion batteries. These electrolytes demonstrated high safety, better wettability, and superior electrochemical performance (Liu et al., 2016).
Synthesis of Spiro[2.4]heptane Tetracarbonitriles
Radical additions of bromomalononitrile to allenes, closely related to this compound, resulted in the synthesis of Spiro[2.4]heptane-4,4,7,7-tetracarbonitriles. These compounds exhibited significant structural peculiarities and potential for further chemical applications (Bartels, Boldt, & Schomburg, 1981).
Antibacterial Properties
2-Bromo-2-nitro-1,3-propanediol, a compound structurally similar to this compound, has been reviewed for its properties, including antibacterial mechanisms. It finds applications in cosmetics, water treatment, the oil industry, and the pharmaceutical industry (Wenlong, 2010).
Chemical Synthesis and Molecular Structure
Research on 3-bromo-2-trimethylsilyl-1-propene and related compounds, which are structurally related to this compound, explored their reactivity towards various electrophiles and potential in synthesizing functionally diverse compounds (Knockel & Normant, 1984).
Monoalkylation of Propanedinitrile
Studies have shown that monoalkylated propanedinitriles can be synthesized through photoirradiation processes. This research expands the potential synthetic applications of nitrile compounds (Ohashi et al., 2008).
Multi-Component Chemical Reactions
A four-component reaction involving dimethyl acetylenedicarboxylate and malononitrile (propanedinitrile) led to the formation of polyfunctionalized 1,4-dihydropyridine derivatives. This demonstrates the versatility of nitrile compounds in multi-component chemical reactions (Hadjebi et al., 2011).
Environmental Applications
Research on the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system revealed insights into effective pollutant removal methods (Lai et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromoethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-5(4-7)8-3-2-6/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPPRWKYEFVPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



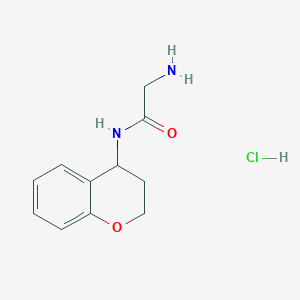


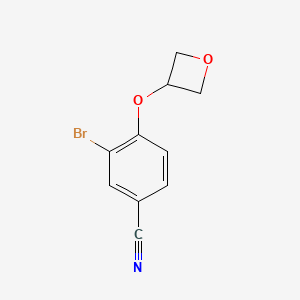
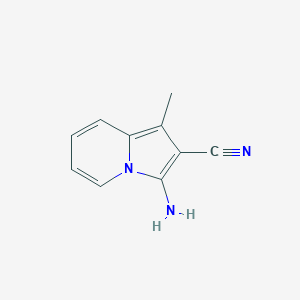
![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

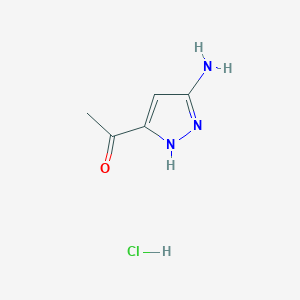

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
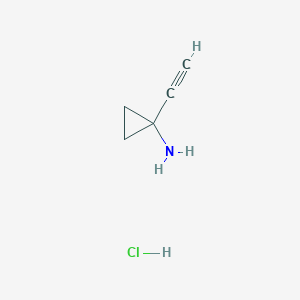
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
